DL-2-Methylglutamic acid
Description
Overview of DL-2-Methylglutamic Acid as a Chemical Compound
This compound is a derivative of the non-essential amino acid, glutamic acid. ontosight.ai As a modified amino acid, it features a methyl group attached to the alpha-carbon of the glutamic acid structure. ontosight.ai This structural alteration distinguishes its chemical and physical properties from its parent compound. ontosight.ai The "DL-" prefix indicates that the compound is a racemic mixture, meaning it is composed of equal parts of its two stereoisomers (enantiomers): D-2-methylglutamic acid and L-2-methylglutamic acid. ontosight.ai
In its solid state, the compound typically appears as a white to off-white fine crystalline powder. chemicalbook.com It is recognized in chemical literature under various synonyms, including alpha-Methyl-dl-glutamic acid and 2-amino-2-methylpentanedioic acid. chemimpex.com Its unique structure makes it a valuable molecule in various research and development fields. chemimpex.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 71-90-9 chemimpex.com |
| Molecular Formula | C₆H₁₁NO₄ chemimpex.com |
| Molecular Weight | 161.16 g/mol chemimpex.com |
| IUPAC Name | 2-Amino-2-methylpentanedioic acid nih.gov |
| Melting Point | 160 °C (decomposes) chemicalbook.com |
| Appearance | White to off-white fine crystalline powder chemicalbook.com |
| Synonyms | 2-Methyl-DL-glutamic acid, alpha-Methylglutamic acid chemimpex.com |
Historical Context of this compound in Biochemical and Pharmaceutical Research
The investigation of this compound and its derivatives dates back to the mid-20th century. Early research focused on its synthesis and its effects in biochemical systems. A notable synthesis of dl-α-Methylglutamic acid was reported in the Journal of the American Chemical Society in 1954, highlighting a method for its preparation which was significant for enabling further study of the compound and its derivatives. acs.orgnih.gov
Around the same period, the scientific community was exploring the fundamental roles of amino acids and their analogues. The famous Miller-Urey experiment in 1952, which simulated prebiotic Earth conditions and produced various amino acids, spurred great interest in the origins of life and the function of organic compounds. wikipedia.org While not directly part of this experiment, the reanalysis of archived samples from Miller's related volcanic spark discharge experiments later identified the presence of D,L-2-methylglutamic acid, suggesting its potential formation under prebiotic conditions. researchgate.net
Research from the 1950s also began to explore the optical resolution of this compound, a crucial step for studying the distinct biological activities of its individual D- and L-enantiomers. oup.com These foundational studies paved the way for its use as a tool in understanding enzymatic mechanisms and metabolic pathways. ontosight.ai
Significance of this compound in Contemporary Scientific Inquiry
In modern academic and industrial research, this compound serves as a versatile chemical building block and research tool. chemimpex.com Its primary significance lies in its application in pharmaceutical development and biochemical research. ontosight.aichemimpex.com
Pharmaceutical Research: The compound is an important precursor in the synthesis of more complex pharmaceutical molecules, especially those targeting neurological disorders. chemimpex.com Researchers utilize it in the development of neuroprotective agents and metabolic enhancers. chemimpex.com Its derivatives are investigated for their potential to modulate neurotransmitter systems, with some studies exploring their effects on cognitive function. chemimpex.com For example, the individual enantiomers, (R)- and (S)-2-methylglutamate, have been studied for their distinct impacts on brain metabolism and neurotransmitter cycles, such as the glutamate-glutamine cycle and the GABA shunt. nih.gov
Biochemical and Metabolic Studies: this compound is employed in studies focused on amino acid metabolism and its influence on cellular functions. chemimpex.com As a modified amino acid, it helps scientists probe the specificity of enzymes and transport systems involved in metabolic pathways. ontosight.ai For instance, research has examined how its enantiomers are processed by key enzymes like glutamine synthetase and glutaminase (B10826351), providing insights into the regulation of excitatory and inhibitory neurotransmission. nih.gov Furthermore, amino acid derivatives, in a broader sense, are recognized for their role as ergogenic supplements that can influence anabolic hormone secretion and mental performance. medchemexpress.comchemsrc.com
The compound's utility as a research chemical is underscored by its use in the synthesis of other specialized amino acids and peptides for a wide range of scientific investigations. chemicalbook.commedchemexpress.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-methylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-6(7,5(10)11)3-2-4(8)9/h2-3,7H2,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSCIWIRXWFIGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101018948 | |
| Record name | 2-Methylglutamic acid, DL- | |
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Molecular Weight |
161.16 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
71-90-9, 470-51-9 | |
| Record name | 2-Methylglutamic acid | |
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| Record name | 2-Methylglutamic acid, DL- | |
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| Record name | 2-Methylglutamic acid | |
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| Record name | DL-Glutamic acid, 2-methyl- | |
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| Record name | DL-2-methylglutamic acid | |
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| Record name | 2-METHYLGLUTAMIC ACID, DL- | |
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Stereochemical Considerations and Isomer Specific Research of Dl 2 Methylglutamic Acid
Enantiomeric Forms: (R)-2-Methylglutamic Acid and (S)-2-Methylglutamic Acid
The two non-superimposable mirror-image forms of 2-methylglutamic acid are (R)-2-Methylglutamic acid and (S)-2-Methylglutamic acid. cymitquimica.comnih.gov Research has demonstrated that these enantiomers can have distinct metabolic fates and biological activities, particularly within the central nervous system. researchgate.netnih.gov
A study investigating the impact of these enantiomers on mouse brain metabolism revealed significant differences in their transport and conversion. researchgate.netnih.gov Key findings from this research include:
(S)-2-Methylglutamic acid , also referred to as (S)-2MeGlu, was found to be efficiently transported into the brain and synaptosomes. nih.gov Upon membrane depolarization, it was released in a manner comparable to the endogenous neurotransmitter L-glutamate. nih.gov
(R)-2-Methylglutamic acid , or (R)-2MeGlu, was transported into the brain and synaptosomes less efficiently than its (S)-counterpart and was not released by membrane depolarization. nih.gov
Metabolically, the enantiomers are treated differently. While neither was metabolized through the γ-aminobutyric acid (GABA) shunt, (S)-2MeGlu was selectively converted in the brain to (S)-2-methylglutamine ((S)-2MeGln). researchgate.netnih.gov This amide was then slowly hydrolyzed back to (S)-2MeGlu. researchgate.net
These enantiomer-specific activities suggest they hold promise as potential pharmacological agents or as probes for imaging cells that produce or transport L-glutamine. researchgate.netnih.gov
| Property | (S)-2-Methylglutamic Acid | (R)-2-Methylglutamic Acid |
|---|---|---|
| Transport into Brain | Efficiently transported. nih.gov | Less efficiently transported. nih.gov |
| Release by Membrane Depolarization | Released, similar to L-glutamate. nih.gov | Not released. nih.gov |
| Metabolism in Brain | Selectively converted to (S)-2-methylglutamine. researchgate.netnih.gov | Not metabolized via the GABA shunt. researchgate.net |
Racemic Mixtures in Research Applications
The racemic mixture, DL-2-Methylglutamic acid, has been utilized in various research contexts. Historically, it has been employed in enzymatic studies and as a potential effector in tissue slice experiments to examine processes like dopamine (B1211576) release and calcium uptake. nih.gov More contemporary research often uses the racemic mixture as a starting material from which the individual enantiomers are separated for isomer-specific investigations. nih.gov It also serves as a congener in experiments to probe the function of glutamate (B1630785) receptors, transporters, and metabolic pathways. nih.govchemimpex.com The use of the racemate is foundational for understanding the compound's general properties before dissecting the specific contributions of each enantiomer. ontosight.ai
Methods for Chiral Separation and Enantiomeric Analysis
Given the differing biological activities of the (R) and (S) enantiomers, their separation and analysis are crucial. researchgate.net The separation of enantiomers from a racemic mixture is a significant analytical challenge that is addressed by various chromatographic and electrophoretic methods. researchgate.netmdpi.com These techniques can be broadly categorized into direct methods, which use a chiral environment (like a chiral stationary phase), and indirect methods, which involve converting the enantiomers into diastereomers before separation. rsc.orgresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of chiral compounds due to its high sensitivity and selectivity. nih.govosti.gov It allows for both the separation of enantiomers and their unambiguous identification and quantification based on their mass-to-charge ratio. osti.gov For chiral amino acids like the 2-methylglutamic acid isomers, LC-MS methods can be applied directly or indirectly. nih.gov
Direct Analysis : This involves using a chiral stationary phase (CSP) in the LC column that interacts differently with each enantiomer, leading to their separation before they enter the mass spectrometer. nih.gov
Indirect Analysis : This involves pre-column derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard (achiral) LC column. rsc.org
One study demonstrated the use of LC-ToF-MS (Time-of-Flight Mass Spectrometry) to identify D,L-2-methylglutamic acid in experimental extracts after derivatization with o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC). researchgate.net High-throughput LC-MS/MS methods have also been developed for the simultaneous analysis of multiple chiral amino acids without derivatization, highlighting the versatility of this technology. nih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for chiral separations. nih.gov The primary approach for separating enantiomers like (R)- and (S)-2-methylglutamic acid is through the use of a chiral stationary phase (CSP). nih.gov These phases are composed of a single enantiomer of a chiral selector immobilized on the support material (e.g., silica). mdpi.com The separation occurs due to the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector, which have different stabilities and thus different retention times on the column. rsc.org
While specific HPLC methods for this compound are not detailed in the provided context, the analysis of its parent compound, glutamic acid, provides a relevant example.
| Parameter | Condition |
|---|---|
| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | Water : Methanol : Formic Acid (30:70:0.02) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | UV, 205 nm |
Capillary Electrophoresis (CE) is another highly efficient technique for resolving enantiomers. mdpi.combio-rad.com Its key advantages include rapid analysis times, high separation efficiency, and minimal sample consumption. nih.govceu.es In CE, chiral separation is typically achieved by adding a chiral selector to the background electrolyte (buffer). mdpi.com
Commonly used chiral selectors in CE include:
Cyclodextrins : These are cyclic oligosaccharides that can form inclusion complexes with analyte enantiomers. ceu.es The different fit and stability of the enantiomer within the cyclodextrin (B1172386) cavity lead to different electrophoretic mobilities and thus separation.
Macrocyclic Antibiotics : These have also been shown to exhibit excellent chiral recognition capabilities. ceu.es
Chiral Ligand-Exchange : This method relies on the formation of diastereomeric ternary complexes between a metal ion, a chiral ligand (the selector), and the analyte enantiomers. ceu.es
The simplicity of modifying the chiral environment by changing the type or concentration of the selector in the buffer makes CE a very flexible tool for developing and optimizing chiral separation methods. ceu.es
Derivatization is a strategy used to chemically modify an analyte to enhance its analytical properties, such as detectability or chromatographic behavior. researchgate.net In the context of chiral analysis, derivatization with a chiral derivatizing agent (CDA) is a powerful indirect method. rsc.orgnih.gov This reaction converts a pair of enantiomers into a pair of diastereomers. researchgate.net Since diastereomers have different physical properties, they can be separated using standard, non-chiral (achiral) chromatographic or electrophoretic systems. bio-rad.com
This approach is particularly useful for amino acids, which can be derivatized at their amino group. nih.gov The use of a CDA offers several advantages, including the ability to use more common and efficient achiral columns and the potential to introduce a fluorescent or UV-active tag to improve detection sensitivity. rsc.orgnasa.gov
| Agent | Abbreviation | Application Principle |
|---|---|---|
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Reacts with the amino group to form diastereomers, often used for assigning stereochemistry. nih.gov |
| o-Phthaldialdehyde / Chiral Thiol (e.g., N-acetyl-L-cysteine) | OPA / NAC | Forms fluorescent diastereomeric isoindoles, allowing for sensitive detection and resolution. nasa.govfujifilm.com |
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Reacts with amino groups to form diastereomeric thioureas. nih.gov |
| (+)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Forms fluorescent diastereomeric derivatives separable by reversed-phase LC. acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereoisomer Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal analytical technique for the characterization of stereoisomers, providing detailed information about the three-dimensional structure of molecules. wikipedia.org In the context of this compound, which contains a chiral center at the second carbon, NMR spectroscopy allows for the differentiation and analysis of its enantiomers, the (R)- and (S)-forms. ontosight.ai While enantiomers exhibit identical physical and chemical properties in an achiral environment, their NMR spectra can be distinguished under specific conditions, such as through the use of chiral solvating agents or by converting them into diastereomers. jeol.comresearchgate.net
The process of distinguishing enantiomers by NMR often involves derivatization with a chiral agent to create diastereomers, which have distinct NMR spectra. jeol.com This allows for the quantification of the enantiomeric ratio in a mixture. jeol.com Techniques like 1H and 13C NMR spectroscopy, combined with molecular modeling, have been employed to conduct conformational analysis of 2-methylglutamic acid in aqueous solutions. researchgate.net These studies aim to identify the preferred conformations in solution and to understand how these structural differences might relate to biological activity. researchgate.net
Advanced NMR techniques, such as two-dimensional NOESY/EXSY, are also valuable for studying the chemical exchange and equilibration between different stereoisomers. acs.org For complex molecules, methods like using chiral lanthanide shift reagents can help in separating the signals of different enantiomers, although care must be taken to avoid line broadening. wikipedia.org The accuracy of quantitative analysis can be further improved by using heteronuclear NMR, such as 19F or 31P NMR, after derivatization with a suitable chiral agent containing these nuclei. wikipedia.org
Table 1: NMR Techniques for Stereoisomer Characterization
| Technique | Application | Reference |
| 1H and 13C NMR | Conformational analysis and structural elucidation. | researchgate.net |
| Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers for NMR differentiation and quantification. | jeol.com |
| Chiral Solvating Agents | Induction of chemical shift differences between enantiomers. | researchgate.net |
| Chiral Lanthanide Shift Reagents | Separation of enantiomeric signals. | wikipedia.org |
| 2-D NOESY/EXSY | Study of chemical exchange and equilibration between stereoisomers. | acs.org |
| Heteronuclear NMR (e.g., 19F, 31P) | Improved accuracy in quantitative analysis of derivatized enantiomers. | wikipedia.org |
Stereoselective Biological Activities and Metabolic Pathways
The stereochemistry of 2-methylglutamic acid plays a crucial role in its biological activity and metabolic fate. Research has demonstrated significant differences in how the (R)- and (S)-enantiomers interact with biological systems, including enzymes and receptors. nih.govresearchgate.net
Studies on the enantiomers of 2-methylglutamate have revealed stereoselective effects on brain metabolism. nih.govresearchgate.net The (S)-enantiomer, (S)-2-methylglutamate ((S)-2MeGlu), is efficiently transported into the brain and synaptosomes. nih.govresearchgate.net In contrast, the (R)-enantiomer, (R)-2MeGlu, is transported less efficiently. nih.govresearchgate.net Furthermore, while both enantiomers show limited activity at a wide range of glutamate and GABA receptors, their metabolic pathways differ significantly. nih.govresearchgate.net
A key metabolic difference lies in their interaction with glutamine synthetase. Human glutamine synthetase stereoselectively converts (S)-2MeGlu to (S)-2-methylglutamine ((S)-2MeGln). nih.gov This reaction is highly specific to the S-enantiomer. nih.gov Subsequently, (S)-2MeGln can be slowly hydrolyzed back to (S)-2MeGlu in the brain. nih.govresearchgate.net Neither enantiomer of 2MeGlu is metabolized through the GABA shunt. nih.govresearchgate.net
The stereoselectivity extends to other enzymes as well. For instance, research on D-glutamate-adding enzyme from Escherichia coli showed that among different stereoisomers of methylglutamic acid, only the D-erythro isomers were substrates. researchgate.net Similarly, studies on vitamin K-dependent carboxylation using synthetic peptides containing L-threo-gamma-methylglutamic acid and the L-erythro isomer demonstrated that the threo-containing isomer was a potent inhibitor of the reaction. nih.gov
These findings highlight the importance of stereochemistry in the biological actions of 2-methylglutamic acid and its derivatives, influencing their potential as pharmacological agents and research tools. nih.govresearchgate.net
Table 2: Stereoselective Biological Activities of 2-Methylglutamic Acid Isomers
| Isomer | Biological Activity / Metabolic Pathway | Research Finding | Reference |
| (S)-2-Methylglutamate ((S)-2MeGlu) | Brain Transport | Efficiently transported into the brain and synaptosomes. | nih.govresearchgate.net |
| (S)-2-Methylglutamate ((S)-2MeGlu) | Metabolism by Glutamine Synthetase | Selectively converted to (S)-2-methylglutamine. | nih.gov |
| (R)-2-Methylglutamate ((R)-2MeGlu) | Brain Transport | Transported less efficiently into the brain and synaptosomes. | nih.govresearchgate.net |
| (R)-2-Methylglutamate ((R)-2MeGlu) | Metabolism by Glutamine Synthetase | Not a substrate for amidation by glutamine synthetase. | nih.gov |
| L-threo-gamma-methylglutamic acid | Enzyme Inhibition | Potent inhibitor of vitamin K-dependent carboxylation. | nih.gov |
| D-erythro-methylglutamic acid | Enzyme Substrate | Acts as a substrate for D-glutamate-adding enzyme from E. coli. | researchgate.net |
Table of Compounds Mentioned
Metabolic and Biochemical Pathways Involving Dl 2 Methylglutamic Acid
Interactions with Amino Acid Metabolism and the Glutamate-Glutamine Cycle
DL-2-Methylglutamic acid, as a derivative of the crucial amino acid L-glutamate, interacts with key metabolic pathways in the brain, most notably the glutamate-glutamine cycle. ontosight.ainih.gov This cycle is fundamental for recycling the neurotransmitters glutamate (B1630785) and GABA between neurons and glial cells, particularly astrocytes, to maintain synaptic transmission. jneurosci.orgnih.gov In this process, glutamate released from neurons is taken up by astrocytes and converted to glutamine by the enzyme glutamine synthetase (GS). nih.gov Glutamine is then transported back to neurons, where the enzyme glutaminase (B10826351) (GLS) converts it back into glutamate. nih.govjneurosci.org The introduction of a methyl group at the alpha-carbon of glutamic acid creates stereoisomers that interact with the enzymes of this cycle in a highly selective manner. nih.govnih.gov
This compound is a chemical compound that is a methylated derivative of glutamic acid, one of the primary excitatory neurotransmitters and a building block for proteins. ontosight.ai The "DL-" prefix indicates that it is a racemic mixture, containing equal amounts of two enantiomers: (R)-2-methylglutamic acid and (S)-2-methylglutamic acid. ontosight.ai This structural modification, the addition of a methyl group to the central alpha-carbon, influences its chemical properties and its interaction with biological systems, particularly the enzymes involved in amino acid metabolism. ontosight.ainih.gov Its role as an analogue of glutamic acid makes it a valuable tool for studying metabolic pathways and enzymatic mechanisms. ontosight.aichemimpex.com
Research has shown that the enantiomers of 2-methylglutamic acid have distinct metabolic fates within the brain. Specifically, the (S)-enantiomer, (S)-2-methylglutamic acid, is selectively converted into (S)-2-methylglutamine ((S)-2MeGln). nih.govnih.govresearchgate.net This amidation reaction is a key step that mirrors the conversion of glutamate to glutamine. Subsequently, (S)-2-methylglutamine can be hydrolyzed back to (S)-2-methylglutamic acid, completing a cycle analogous to the endogenous glutamate-glutamine cycle. nih.govnih.gov However, this hydrolysis step has been observed to be relatively slow. nih.gov The (R)-enantiomer does not appear to undergo this conversion. nih.govresearchgate.net
Glutamine synthetase (GS), the enzyme responsible for converting glutamate to glutamine in astrocytes, exhibits strong stereoselectivity when interacting with 2-methylglutamic acid. nih.govjneurosci.org Studies using human glutamine synthetase have demonstrated that the enzyme specifically acts on the (S)-enantiomer of 2-methylglutamic acid, converting it to (S)-2-methylglutamine in the presence of ATP and ammonium (B1175870) ions. nih.govresearchgate.net The (R)-enantiomer is not a substrate for this enzyme. nih.gov This finding is consistent with earlier work showing that when racemic (DL)-2-methylglutamic acid is reacted with GS, only about 50% of the compound is processed, corresponding to the amount of the reactive (S)-enantiomer. nih.gov This high degree of stereoselectivity differs from the enzyme's interaction with glutamate, where both D- and L-glutamate can be amidated by GS. nih.gov
The reverse reaction, the hydrolysis of the glutamine analogue, is catalyzed by glutaminase (GLS1), an enzyme that converts glutamine to glutamate primarily in neurons. nih.govnih.gov When tested with racemic 2-methylglutamine, human GLS1 was found to be a substrate, though the reaction rate was significantly slower than with its natural substrate, L-glutamine. nih.gov The apparent reaction rate for 2-methylglutamine hydrolysis was approximately 35-fold lower than that for glutamine. nih.gov Chiral analysis of the product confirmed that this enzymatic hydrolysis is also highly stereospecific, exclusively producing the (S)-enantiomer, (S)-2-methylglutamic acid. nih.govresearchgate.net This indicates that only (S)-2-methylglutamine is recognized and processed by GLS1, while the (R)-enantiomer is not. nih.gov
Studies utilizing synaptosomes (isolated nerve terminals) and primary cultures of neurons and astrocytes have shown that the enantiomers of 2-methylglutamic acid can interfere with the normal functioning of the glutamate-glutamine cycle. nih.govmdpi.com (S)-2-methylglutamic acid was found to be transported efficiently into brain tissue and synaptosomes, where it could be released upon membrane depolarization in a manner similar to endogenous L-glutamate. nih.govnih.gov In contrast, the (R)-enantiomer was transported less efficiently and was not released upon depolarization. nih.govnih.govresearchgate.net
In primary astrocyte cultures, (S)-2-methylglutamic acid was metabolized into (S)-2-methylglutamine, consistent with the stereoselective action of glutamine synthetase. nih.gov In neuronal cultures, the subsequent uptake and hydrolysis of (S)-2-methylglutamine back to (S)-2-methylglutamic acid were observed, demonstrating that these analogues can engage the key transport and enzymatic steps of the cycle in both cell types. nih.gov However, the transport and metabolism of these methylated analogues are more restricted and stereochemically dependent compared to their natural counterparts, L-glutamate and L-glutamine, thereby interfering with the normal flux of the cycle. nih.gov
Relationships with Other Metabolic Cycles and Pathways
The metabolic impact of this compound has also been investigated in relation to other pathways connected to glutamate metabolism, such as the GABA shunt. The GABA shunt is a metabolic pathway that bypasses two steps of the Krebs cycle to produce and conserve the supply of the inhibitory neurotransmitter GABA from glutamate. nih.gov Despite the close metabolic relationship between glutamate and GABA, research indicates that neither the (S) nor the (R) enantiomer of 2-methylglutamic acid is metabolized along the GABA shunt pathway. nih.govnih.govresearchgate.net This suggests that the influence of 2-methylglutamic acid is largely confined to the glutamate-glutamine cycle and does not extend to significant interference with GABA synthesis via this route.
Data Tables
Table 1: Enzymatic Interactions and Stereoselectivity
| Enzyme | Substrate Analogue | Enantiomer Specificity | Product | Relative Reaction Rate | Reference |
| Glutamine Synthetase (GS) | 2-Methylglutamic Acid | (S)-enantiomer | (S)-2-Methylglutamine | Reacts with 50% of racemic mixture | nih.govresearchgate.net |
| (R)-enantiomer | No reaction | - | nih.gov | ||
| Glutaminase (GLS1) | 2-Methylglutamine | (S)-enantiomer | (S)-2-Methylglutamic Acid | ~35-fold slower than L-Gln | nih.gov |
| (R)-enantiomer | No reaction | - | nih.govresearchgate.net |
Potential Influence on the GABA Shunt
This compound, a methylated analog of glutamic acid, has been investigated for its potential to interact with the γ-aminobutyric acid (GABA) shunt, a critical metabolic pathway in the brain that connects the tricarboxylic acid (TCA) cycle and the glutamate-glutamine cycle. nih.govresearchgate.net Research indicates that neither the (S)- nor the (R)-enantiomer of 2-methylglutamate is metabolized through the GABA shunt. nih.govresearchgate.net This is because they are not substrates for key enzymes in this pathway, such as glutamate decarboxylase (GAD), which catalyzes the conversion of glutamate to GABA. nih.govresearchgate.netresearchgate.net
The GABA shunt bypasses two steps of the TCA cycle and is crucial for the synthesis and degradation of the inhibitory neurotransmitter GABA. researchgate.netpressbooks.pub The process begins with the conversion of glutamate to GABA by GAD. scielo.org.mx GABA is then converted to succinic semialdehyde by GABA transaminase (GABA-T), and finally to succinate (B1194679) by succinic semialdehyde dehydrogenase (SSADH), which then re-enters the TCA cycle. researchgate.netresearchgate.net
Studies on the enantiomers of 2-methylglutamate have provided insights into their distinct interactions with neural pathways. The (S)-enantiomer, (S)-2MeGlu, is transported into brain synaptosomes and released upon membrane depolarization in a manner similar to endogenous L-glutamate, earning it the classification of a "false neurotransmitter". nih.gov Conversely, the (R)-enantiomer, (R)-2MeGlu, is transported less efficiently into the brain and synaptosomes and is not released upon depolarization. nih.gov While neither enantiomer proceeds through the GABA shunt, (S)-2MeGlu is selectively converted to (S)-2-methylglutamine. nih.govresearchgate.net
Involvement in Cellular Energy Production and Biosynthetic Precursors
While this compound itself is not a direct participant in major energy-producing pathways like the TCA cycle in the same way as its parent compound, glutamic acid, its metabolic effects and potential as a precursor are subjects of scientific inquiry. chemimpex.com Glutamic acid is a central molecule in cellular metabolism, acting as an intermediate in the TCA cycle and facilitating the production of ATP. It is also a precursor for the biosynthesis of other amino acids.
Research suggests that this compound and its derivatives can influence metabolic processes. chemimpex.com For instance, studies have explored its use in biochemical research to understand amino acid metabolism and its impact on cellular functions, which could provide insights into metabolic disorders. chemimpex.com While not a direct fuel source, its structural similarity to glutamic acid allows it to interact with metabolic pathways, potentially influencing the availability of biosynthetic precursors. The parent compound, glutamic acid, is a key player in nitrogen metabolism and serves as an energy source.
Interplay with Transaminase Pathways
This compound interacts with transaminase pathways, which are crucial for the synthesis and degradation of amino acids. Transaminases, or aminotransferases, catalyze the transfer of an amino group from an amino acid to a keto acid. nih.govnih.gov
The interaction of 2-methylglutamic acid with phosphoserine aminotransferase (PSAT) from Escherichia coli has been studied in detail. The crystal structure of PSAT in complex with α-methyl-L-glutamate (a stereoisomer of 2-methylglutamic acid) has been resolved, revealing the specific binding interactions within the enzyme's active site. nih.gov In this complex, the α-carboxylate group of the inhibitor is bound by the amino acid residues Ser9 and Arg335, while the side-chain interacts with His41, Arg42, and His328. nih.gov This binding suggests a similar catalytic mechanism to other aminotransferases like aspartate aminotransferase, with the exception of the transaldimination step. nih.gov
Furthermore, in studies with Spr1654, an aminotransferase from Streptococcus pneumoniae involved in teichoic acid biosynthesis, 2-methylglutamic acid (AMG) was used in qualitative transamination half-reaction assays. nih.govresearchgate.net These assays help determine the preferred amino donor for the enzyme by observing spectral changes. nih.govresearchgate.net While L-glutamate was identified as the optimal amino donor for Spr1654, the use of 2-methylglutamic acid in these experiments highlights its role as a tool to probe the substrate specificity and mechanism of transaminase enzymes. nih.govresearchgate.net
Enzymatic Interactions and Inhibitory Properties
Inhibition of Glutamate Dehydrogenase
Research indicates that 2-methylglutamate was designed to not be a substrate for glutamate dehydrogenase (GLDH), meaning it does not undergo oxidative deamination by this enzyme. nih.gov This property is significant as GLDH plays a role in the metabolic pathways linking glutamate, the TCA cycle, and nitrogen metabolism. wikipedia.org By not being a substrate for GLDH, 2-methylglutamate avoids being catabolized through this pathway, allowing it to exert other effects within the system. nih.gov
Binding to Carboxylate Enzymes (e.g., Glutamate Decarboxylase, Ornithine Transcarbamoylase)
This compound has been shown to interact with and inhibit carboxylate enzymes such as glutamate decarboxylase (GAD) and ornithine transcarbamoylase. cymitquimica.comcymitquimica.com
Glutamate Decarboxylase (GAD): Studies have investigated the reaction of 2-methylglutamate with glutamate decarboxylase from Escherichia coli. nih.gov This interaction is noteworthy because GAD is the enzyme responsible for converting glutamate into the inhibitory neurotransmitter GABA. scielo.org.mxgenecards.org The reaction with 2-methylglutamate has been used to study the enzyme's mechanism, with researchers detecting several transient intermediates using stopped-flow and rapid-scanning spectrophotometry. nih.gov The binding of 2-methylglutamate to the active site of GAD can block the enzyme's normal catalytic activity. cymitquimica.comnih.gov
Ornithine Transcarbamoylase (OTC): this compound can also bind to the active site of ornithine transcarbamoylase. cymitquimica.comcymitquimica.com This binding can inhibit the enzyme's function by blocking the access of its substrates and inducing conformational changes. cymitquimica.com Ornithine transcarbamoylase is a key enzyme in the urea (B33335) cycle, responsible for converting ornithine and carbamoyl (B1232498) phosphate (B84403) to citrulline. oup.comnih.gov
Substrate and Inhibitory Studies with D-Glutamate-Adding Enzyme (MurD ligase)
This compound and its stereoisomers have been the subject of substrate and inhibitory studies with D-glutamate-adding enzyme, also known as MurD ligase. MurD is an essential enzyme in bacterial cell wall biosynthesis, catalyzing the addition of D-glutamic acid to a precursor molecule. nih.govnih.govebi.ac.uk
In a study testing various analogues of D-glutamic acid as substrates for MurD from Escherichia coli, D-erythro-4-methylglutamic acid and D-erythro-3-methylglutamic acid were found to be effective substrates. nih.gov This indicates that the enzyme can tolerate a methyl group at the 3 or 4 position of the glutamate molecule. However, these compounds also showed some inhibitory effects on the addition of the natural substrate, D-glutamic acid. nih.gov
Furthermore, enantiomeric derivatives of glutamic acid have been designed and studied as potential transition state analogue inhibitors of MurD. nih.gov The high stereospecificity of MurD for D-glutamic acid makes it an attractive target for the development of novel antibacterial agents. nih.govmdpi.com Crystal structures of MurD in complex with N-sulfonyl-D-Glu and N-sulfonyl-L-Glu derivatives have provided detailed insights into their binding modes, which is valuable for the further design of potent inhibitors. nih.gov
Interactive Data Tables
Table 1: Investigated Enzymatic Interactions of this compound and its Derivatives
| Enzyme | Organism | Type of Interaction | Outcome | Reference |
| Glutamate Decarboxylase (GAD) | Escherichia coli | Substrate Analogue | Not metabolized, used to study reaction intermediates. | nih.gov |
| Glutamate Dehydrogenase (GLDH) | Mouse Brain | Substrate Analogue | Not a substrate, does not undergo oxidative deamination. | nih.gov |
| Phosphoserine Aminotransferase (PSAT) | Escherichia coli | Inhibitor | Binds to the active site, revealing catalytic mechanism details. | nih.gov |
| Spr1654 Aminotransferase | Streptococcus pneumoniae | Substrate Analogue | Used in assays to determine optimal amino donor. | nih.govresearchgate.net |
| Ornithine Transcarbamoylase | Not specified | Inhibitor | Binds to the active site, inhibiting catalytic activity. | cymitquimica.comcymitquimica.com |
| D-Glutamate-Adding Enzyme (MurD) | Escherichia coli | Substrate/Inhibitor | D-erythro isomers act as substrates; also show inhibitory effects. | nih.gov |
Interactions with Glutamate Mutase as an Inhibitor
Transport Mechanisms Across Biological Membranes
The transport of this compound across biological membranes, particularly in the brain, is a stereospecific process with distinct mechanisms for its enantiomers, (S)-2-methylglutamate ((S)-2MeGlu) and (R)-2-methylglutamate ((R)-2MeGlu).
Transport into Brain and Synaptosomes
Both enantiomers of 2-methylglutamate are transported into the brain and synaptosomes, which are isolated presynaptic terminals. However, the efficiency of this transport differs significantly between the two. Research has demonstrated that (S)-2MeGlu is efficiently transported into both the brain and synaptosomes. researchgate.netnih.govnih.gov In contrast, (R)-2MeGlu is transported less efficiently into these compartments. researchgate.netnih.govnih.gov This stereoselective transport suggests the involvement of specific amino acid transporters that have a preference for the (S)-enantiomer, which is an analog of the endogenous L-glutamate.
Release by Membrane Depolarization
A key aspect of neurotransmitter function is its release from synaptic vesicles upon membrane depolarization. Studies on synaptosomes preloaded with the enantiomers of 2-methylglutamate have shown a striking difference in their release. The (S)-enantiomer, (S)-2MeGlu, is released from synaptosomes following membrane depolarization induced by high potassium concentrations, in a manner that is equivalent to the release of the endogenous neurotransmitter L-glutamate. researchgate.netnih.govnih.gov This indicates that (S)-2MeGlu enters the neurotransmitter pool within the synaptic vesicles.
Conversely, the (R)-enantiomer, (R)-2MeGlu, is not released from synaptosomes upon membrane depolarization. researchgate.netnih.govnih.gov This finding suggests that while (R)-2MeGlu can be transported across the neuronal membrane into the synaptosome, it does not appear to be taken up by synaptic vesicles and is therefore not part of the releasable neurotransmitter pool. researchgate.net
Comparison with Endogenous L-Glutamate and L-Glutamine Transport
The transport and release characteristics of the enantiomers of 2-methylglutamate show both similarities and differences when compared to the endogenous amino acids L-glutamate and L-glutamine.
The transport and depolarization-induced release of (S)-2MeGlu from synaptosomes are remarkably similar to that of endogenous L-glutamate. researchgate.netnih.govnih.gov This parallel suggests that (S)-2MeGlu can effectively mimic L-glutamate in terms of its uptake into and release from the presynaptic terminal.
When comparing the metabolic fate within astrocytes, (S)-2MeGlu is converted to (S)-2-methylglutamine ((S)-2MeGln). researchgate.netnih.gov A comparative study using isotopically labeled L-glutamate revealed that the intracellular concentrations of the resulting glutamine analogs ((S)-2MeGln and [1,2-¹³C]Gln) were similar. However, a significant difference was observed in their release from astrocytes. The extracellular concentration of [1,2-¹³C]Gln was an order of magnitude higher than that of (S)-2MeGln, indicating that (S)-2MeGln is released from astrocytes at a much lower rate compared to endogenous L-glutamine. nih.gov
This differential handling of the methylated analog compared to the natural amino acid highlights the specificity of the transport and metabolic machinery within the brain.
Data Tables
Table 1: Transport and Release Characteristics of 2-Methylglutamic Acid Enantiomers
| Compound | Transport into Brain and Synaptosomes | Release by Membrane Depolarization |
| (S)-2-Methylglutamic acid | Efficient | Yes (equivalent to L-glutamate) |
| (R)-2-Methylglutamic acid | Less efficient | No |
Data sourced from Lee et al. (2021). researchgate.netnih.govnih.gov
Table 2: Comparative Astrocyte Metabolism and Release of (S)-2-Methylglutamate and L-Glutamate
| Substrate | Intracellular Product | Relative Intracellular Concentration | Relative Extracellular Concentration |
| (S)-2-Methylglutamic acid | (S)-2-Methylglutamine | Similar to [1,2-¹³C]Gln | Low |
| L-[1,2-¹³C]Glutamate | [1,2-¹³C]Glutamine | Similar to (S)-2MeGln | High (order of magnitude greater than (S)-2MeGln) |
Data sourced from Lee et al. (2021). nih.gov
Neuroscientific and Pharmacological Research Applications of Dl 2 Methylglutamic Acid
Receptor Pharmacology and Neurotransmission Modulation
DL-2-Methylglutamic acid, a derivative of the primary excitatory neurotransmitter L-glutamic acid, has been a subject of interest in neuroscience research for its potential to modulate the glutamatergic system. medchemexpress.commedchemexpress.cn Its structural similarity to glutamate (B1630785) suggests a possible interaction with the complex machinery of excitatory and inhibitory neurotransmission. nih.govresearchgate.net
Despite its structural resemblance to L-glutamate, research has demonstrated that the enantiomers of 2-methylglutamate exhibit limited direct activity across a wide array of glutamate and GABA receptors. nih.govnih.gov In a comprehensive screening against more than 30 distinct glutamate and GABA receptor subtypes, both (S)-2-methylglutamate and (R)-2-methylglutamate showed a notable lack of significant agonist or antagonist activity. nih.govresearchgate.net This finding is crucial as it suggests that the neurological effects observed with this compound are not likely due to direct receptor activation, which is a common mechanism for many neuroactive drugs. nih.govresearchgate.net Instead, its influence on the nervous system may be mediated through other, more indirect mechanisms. nih.govresearchgate.net The (S)-2MeGlu enantiomer, while being actively transported and released similarly to L-glutamate, does not significantly activate the postsynaptic receptors, leading to its classification as a potential "false neurotransmitter". nih.gov
Research has explored the role of 2-methylglutamate enantiomers as effectors of glutamate transporters. nih.gov Studies using mouse cerebral synaptosomes, which are preparations of functional presynaptic nerve terminals, revealed that the uptake of both (S)-2MeGlu and (R)-2MeGlu is temperature-dependent. nih.gov The (S) enantiomer, which is analogous to L-glutamate, was transported approximately three times faster than the (R) enantiomer. nih.gov Specifically, (S)-2MeGlu has been investigated as a potential inhibitor of the excitatory amino acid transporters EAAT1 and EAAT2. nih.gov The efficient transport of (S)-2MeGlu into synaptosomes, followed by its depolarization-induced release in a manner equivalent to endogenous L-glutamate, highlights its significant interaction with the glutamate transport system. nih.govresearchgate.netnih.gov This suggests that while it may not directly activate postsynaptic receptors, it can compete with and substitute for L-glutamate in the presynaptic neurotransmitter pool, thereby influencing the dynamics of the glutamate-glutamine cycle. nih.gov
Table 1: Comparative Synaptosomal Uptake of 2-Methylglutamic Acid Enantiomers
| Compound | Relative Uptake Rate | Temperature-Dependent |
| (S)-2-Methylglutamate | ~3-fold higher than (R)-enantiomer | Yes |
| (R)-2-Methylglutamate | Lower than (S)-enantiomer | Yes |
The development of analogs and peptidomimetics based on the structure of glutamate and its derivatives is a key strategy in neuroprotective research. nih.govnih.gov Peptidomimetics are designed to mimic natural peptides but often have improved stability and bioavailability. nih.gov By modifying the peptide backbone or incorporating non-natural amino acids, researchers aim to create compounds that can modulate biological targets, such as those involved in neurodegenerative processes, with greater efficacy. nih.govnih.gov For instance, the incorporation of Nα-alkyl groups into amino acid structures is a powerful approach to enhance biological activity. nih.gov While direct research linking this compound-specific peptidomimetics to neuroprotection is emerging, the principle is well-established within the broader field of glutamate research. nih.govnih.govresearchgate.net The goal of such research is to develop agents that can, for example, stimulate proteasomal degradation of toxic protein aggregates, a hallmark of many neurodegenerative diseases. nih.gov
Studies in Neurological and Neurodegenerative Disorders
The imbalance of excitatory and inhibitory neurotransmission is a known factor in a wide range of neurological and psychiatric disorders. nih.govnih.gov Consequently, compounds that can modulate the glutamatergic system, such as this compound, are valuable tools for research into these conditions.
Glutamatergic system dysfunction is heavily implicated in the pathophysiology of several neurodegenerative diseases.
Alzheimer's Disease (AD): In AD, there are disturbances in glutamatergic function, and targeting this system is a promising therapeutic strategy. nih.gov Alterations in cerebral glucose and glutamate levels can precede the formation of amyloid-β plaques, a key feature of AD. nih.gov The dysfunction of glutamate transporters, particularly EAAT2, can lead to glutamate-mediated excitotoxicity and contribute to the neuropathology of AD. nih.gov
Parkinson's Disease (PD): Glutamate excitotoxicity is believed to contribute to the degeneration of dopaminergic neurons in PD. frontiersin.orgnih.gov In PD, while dopaminergic signaling decreases, there is a compensatory increase in glutamatergic signaling in the basal ganglia, which can become excessive and harmful to the remaining neurons. frontiersin.org Therefore, modulating glutamate transporters and receptors is considered a potential therapeutic avenue. nih.gov
Amyotrophic Lateral Sclerosis (ALS): One of the leading hypotheses for the progression of ALS is glutamate-mediated excitotoxicity resulting from impaired uptake of glutamate by astroglial cells. als.orgnih.gov Chronic excitotoxicity due to defective glutamate transport may contribute to the selective death of motor neurons. nih.gov Research into drugs that can regulate the glutamate system or enhance the expression of glutamate transporters like EAAT2 is an active area of investigation for ALS treatment. als.org
Studies in animal models have been conducted to assess the behavioral effects of 2-methylglutamate enantiomers. nih.govresearchgate.net In a battery of behavioral tests performed on young adult wild-type mice, both (R)-2MeGlu and (S)-2MeGlu were found to suppress locomotor activity at single doses of 100 mg/kg or higher. nih.govresearchgate.netnih.gov However, these tests showed no significant effect on anxiety or on hippocampus-dependent learning and memory. nih.govresearchgate.netnih.gov This suggests that while the compound has clear effects on motor activity, its impact on cognitive functions like learning and memory, at least in the models tested, was not evident. nih.govresearchgate.net Future research is needed to explore these effects further, particularly in models of neurological disorders where cognitive impairment is a key symptom. nih.govkosfaj.org
Table 2: Summary of Behavioral Effects of 2-Methylglutamate Enantiomers in Mice
| Behavioral Test | Compound(s) | Observed Effect |
| Locomotor Activity | (R)-2MeGlu, (S)-2MeGlu | Suppressed at doses ≥ 100 mg/kg |
| Anxiety | (R)-2MeGlu, (S)-2MeGlu | No significant effect |
| Hippocampus-Dependent Learning | (R)-2MeGlu, (S)-2MeGlu | No significant effect |
Modulation of Locomotor Activity in Behavioral Studies
Research into the behavioral effects of this compound's enantiomers, (S)-2-methylglutamate ((S)-2MeGlu) and (R)-2-methylglutamate ((R)-2MeGlu), has demonstrated a significant impact on locomotor activity in animal models. nih.govresearchgate.netnih.gov In studies involving young adult wild-type mice, single intraperitoneal injections of either (R)-2MeGlu or (S)-2MeGlu at doses of 100 mg/kg or higher led to a suppression of locomotor activity. nih.govresearchgate.net This effect was characterized as a temporary but marked reduction in movement and response to a novel environment, observed in both novel cage tests and open field assessments. nih.govresearchgate.net
Notably, while exhibiting reduced locomotion, the mice remained alert and responsive to external stimuli such as ambient noise and gentle touch. researchgate.net This suggests a specific modulatory effect on motor activity rather than a general sedative effect. Researchers speculate that this acute impact on behavior may stem from a temporary disruption in glutamatergic neurotransmission, as both enantiomers are not metabolized by glutamic acid decarboxylase (GAD), an enzyme crucial in the GABAergic pathway. researchgate.net Despite the pronounced effect on movement, the administration of these compounds did not appear to affect anxiety levels or hippocampus-dependent learning and memory. nih.govresearchgate.netnih.gov
Table 1: Summary of Behavioral Studies on 2-Methylglutamate Enantiomers and Locomotor Activity
| Compound | Behavioral Test | Key Finding | Source |
| (R)-2-Methylglutamate | Novel Cage Test / Activity Chamber | Suppressed locomotor activity at doses ≥ 100 mg/kg. | nih.gov |
| (S)-2-Methylglutamate | Novel Cage Test / Activity Chamber | Suppressed locomotor activity at doses ≥ 100 mg/kg. | nih.gov |
| (R)-2MeGlu & (S)-2MeGlu | General Behavioral Battery | No significant effect on anxiety or hippocampus-dependent learning. | researchgate.netnih.gov |
Investigation in Seizure Reduction Research
Based on the available research, there is limited direct investigation into the specific application of this compound for seizure reduction. While the broader field of epilepsy research extensively studies the role of the glutamate system, including the enzyme glutamic acid decarboxylase (GAD) which converts glutamate to the inhibitory neurotransmitter GABA, specific studies focusing on this compound's anticonvulsant properties were not identified in the search results. modares.ac.irelsevierpure.com Research in the field often focuses on how imbalances in excitatory (glutamate) and inhibitory (GABA) neurotransmission contribute to seizures and explores various compounds that modulate these pathways. researchgate.netilae.org However, dedicated studies to evaluate the efficacy of this compound in preclinical seizure models are not prominently featured in the provided scientific literature.
Cellular Signaling Pathways Influenced by this compound
Influence on mTOR Pathway
The direct influence of this compound on the mammalian target of rapamycin (mTOR) signaling pathway is not well-documented in the available scientific literature. The mTOR pathway is a critical cellular signaling hub that integrates cues from growth factors and amino acids to regulate processes like cell growth and protein synthesis. nih.govyoutube.com While the availability of amino acids, particularly L-glutamine and L-leucine, is known to be essential for the activation of the mTORC1 complex, specific studies detailing the interaction of this compound with this pathway are lacking. nih.gov Research has explored how other glutamate-related metabolites can influence mTOR signaling, but a direct mechanistic link for this compound has not been established in the provided sources. researchgate.net
Regulation of Protein Synthesis and Gene Transcription
There is a lack of specific research data on the role of this compound in the direct regulation of protein synthesis and gene transcription in a neuroscientific context. The mTOR pathway, which is influenced by amino acids, is a master regulator of protein synthesis. youtube.com Furthermore, glutamic acid itself has been shown to act as a signaling molecule that can initiate the expression of specific genes, for instance in response to stress in plants. nih.gov However, studies specifically elucidating how this compound modulates the complex machinery of gene transcription and protein translation in mammalian cells, particularly neurons, are not detailed in the available literature.
Impact on Oxidative Stress and Apoptosis
The specific impact of this compound on cellular oxidative stress and apoptosis remains an area with limited direct research. The precursor molecule, glutamate, and its related amino acid, glutamine, have been studied in the context of oxidative stress and apoptosis with varied results depending on the cellular context. For example, glutamate has been shown to decrease reactive oxygen species in astrocytes, while glutamine supplementation can reduce apoptosis and oxidative stress in cardiomyocytes under certain conditions. nih.govplos.org These studies highlight the complex role of glutamate metabolism in cell survival pathways. However, direct evidence from the search results detailing whether this compound promotes or mitigates oxidative stress and apoptosis is not available.
Advanced Analytical and Methodological Approaches in Dl 2 Methylglutamic Acid Research
Spectroscopic Techniques
Spectroscopic methods are indispensable for investigating the structural and electronic properties of molecules. In the context of DL-2-Methylglutamic acid, techniques such as Electron Paramagnetic Resonance (EPR) and UV/Vis Absorption Spectroscopy offer unique windows into its radical chemistry and enzymatic interactions.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying chemical species that have unpaired electrons. This makes it particularly well-suited for the investigation of free radicals, which can be generated from this compound through processes like gamma irradiation.
A study on the gamma-irradiated powder of this compound hemihydrate at room temperature successfully utilized EPR spectroscopy to identify the resulting radical species. The irradiation process leads to the formation of the HOOCCH(CH₃)NH₂CĊHCH₂COOH radical. The spectral parameters of this radical, including the g-value and hyperfine coupling constants, were determined from the EPR spectrum. The g-value is a dimensionless proportionality factor that is a characteristic fingerprint of a radical, while hyperfine coupling constants provide information about the interaction of the unpaired electron with nearby magnetic nuclei, offering insights into the radical's structure.
Table 1: EPR Spectral Parameters for the Radical of Gamma-Irradiated this compound Hemihydrate
| Radical Species | g-value | Hyperfine Coupling Constants (mT) |
| HOOCCH(CH₃)NH₂CĊHCH₂COOH | Data not available | Data not available |
While the study confirms the identification of the radical, specific numerical values for the g-factor and hyperfine coupling constants were not provided in the available abstract.
The ability to identify specific radical structures is crucial for understanding the effects of ionizing radiation on biological molecules and for developing strategies to mitigate oxidative damage.
UV/Visible (UV/Vis) absorption spectroscopy is a widely used technique to study the interactions between enzymes and their substrates or inhibitors. thermofisher.com While this compound itself does not have a strong chromophore that absorbs in the near-UV or visible range, its binding to an enzyme can induce conformational changes in the protein that alter the absorption spectrum of aromatic amino acid residues (tryptophan, tyrosine, and phenylalanine) within the enzyme's structure. amazonaws.com These spectral shifts, though often subtle, can be detected with high-resolution second-derivative UV spectroscopy. amazonaws.com
The binding of this compound to the active site of an enzyme can be monitored by observing changes in the UV spectrum of the enzyme-substrate complex. This can provide valuable information on:
Binding Affinity (Kd): By titrating the enzyme with increasing concentrations of this compound and monitoring the spectral changes, the dissociation constant (Kd) can be determined.
Conformational Changes: Shifts in the absorption maxima of aromatic residues can indicate changes in their local environment, suggesting a conformational change in the enzyme upon substrate binding. amazonaws.com
Enzyme Kinetics: While not a direct measure of reaction rate, UV/Vis spectroscopy can be used in coupled enzyme assays where the product of the reaction involving this compound is converted into a chromophoric substance by a second enzyme.
For instance, if the enzymatic reaction of this compound produces a compound that is a substrate for a dehydrogenase, the reaction can be monitored by following the change in absorbance of NADH at 340 nm. researchgate.net This indirect method allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
Chromatographic and Mass Spectrometric Techniques
Chromatographic and mass spectrometric techniques are the cornerstones for the identification and quantification of small molecules like this compound in complex biological matrices. The combination of liquid chromatography (LC) for separation and mass spectrometry (MS) for detection provides unparalleled sensitivity and specificity.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is the method of choice for the sensitive and specific quantification of amino acids and their derivatives in biological fluids and tissue extracts. thermofisher.com
The analysis of this compound in biological extracts would typically involve a protein precipitation step to remove larger molecules, followed by direct injection of the supernatant or a more refined solid-phase extraction (SPE) cleanup. Given its polar nature, hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column would be suitable for its chromatographic separation.
For detection, tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode is employed. acs.org In this mode, the mass spectrometer is set to select the protonated molecule of this compound (the precursor ion) and then fragment it to produce specific product ions. The transition from the precursor to the product ion is highly specific to the analyte, minimizing interferences from the complex biological matrix.
Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [M+H]⁺ of this compound |
| Product Ions (m/z) | Specific fragments of the parent molecule |
| Collision Energy | Optimized for maximum product ion signal |
| Chromatographic Column | HILIC or Mixed-Mode |
The development of a robust LC-MS/MS method enables the accurate quantification of this compound levels in various biological samples, which is essential for pharmacokinetic and metabolic studies.
For enhanced sensitivity and selectivity, especially when dealing with very low concentrations of this compound, high-performance liquid chromatography with fluorescence detection (HPLC-FD) is a valuable technique. Since most amino acids, including this compound, are not naturally fluorescent, a pre-column derivatization step is required to attach a fluorescent tag to the amino group. oup.com
Commonly used fluorescent derivatization reagents for amino acids include:
o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. bco-dmo.org
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent adducts. nih.gov
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A reagent that reacts with primary and secondary amines to form stable, fluorescent derivatives. waters.com
The resulting fluorescent derivatives can be separated by reversed-phase HPLC and detected with high sensitivity by a fluorescence detector.
Coupling fluorescence detection with high-resolution mass spectrometry, such as time-of-flight (ToF-MS), provides an even more powerful tool for compound identification. researchgate.net LC-FD/ToF-MS allows for the confident identification of this compound in complex samples by providing both the retention time from the chromatography, the fluorescence signal, and the accurate mass measurement of the derivatized molecule from the ToF-MS. nih.gov This combination of data provides a high degree of certainty in the identification of the target compound.
Isotope labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. nih.gov By replacing one or more atoms of this compound with a stable isotope, such as Carbon-13 (¹³C) or Oxygen-18 (¹⁸O), the molecule can be followed as it is processed by cellular machinery.
In a typical ¹³C metabolic tracing experiment, cells or an organism are supplied with ¹³C-labeled this compound. After a certain period, the cells are harvested, and the metabolites are extracted. The distribution of the ¹³C label in various downstream metabolites is then analyzed by mass spectrometry or NMR spectroscopy.
This approach can provide valuable insights into:
Metabolic Pathways: By identifying the metabolites that become enriched with the ¹³C label, the metabolic pathways in which this compound participates can be elucidated.
Metabolic Flux: The rate at which the ¹³C label is incorporated into downstream metabolites can be used to quantify the flux through specific metabolic pathways. nih.gov
Biosynthetic Precursors: It can be determined if this compound serves as a building block for the synthesis of other molecules.
For example, by analogy with glutamine metabolism, ¹³C-labeled this compound could potentially be traced through the tricarboxylic acid (TCA) cycle. frontiersin.org The pattern of ¹³C enrichment in TCA cycle intermediates would reveal the entry point and subsequent metabolic conversions of the carbon skeleton of this compound. This powerful technique provides a dynamic view of the metabolic role of this compound in living systems.
Analytical Methods for Amino Acid Metabolites in Biological Samples
The quantitative analysis of this compound and its related metabolites in complex biological matrices presents significant analytical challenges. Due to the inherent polarity of amino acids and the presence of stereoisomers, sophisticated analytical techniques are required for accurate detection and quantification. Most amino acids lack strong chromophores, necessitating a derivatization step for detection by UV or fluorescence methods. researchgate.net However, derivatization can introduce issues such as derivative instability and poor reproducibility. researchgate.net
Currently, the "gold standard" for analyzing underivatized amino acids is Hydrophilic Interaction Liquid Chromatography coupled with mass spectrometry (HILIC-LC-MS). researchgate.net For this compound, a key challenge is the separation of its enantiomers, (R)-2-methylglutamic acid and (S)-2-methylglutamic acid. Researchers have successfully employed LC-MS/MS with both HILIC and chiral HILIC-like chromatography to resolve these compounds and their structural isomers in biological samples without prior derivatization. nih.gov
Other widely used techniques for the targeted analysis of amino acid metabolites include high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). researchgate.net For HPLC, pre- or post-column derivatization is common. One specific method for acidic D-amino acids involves a one-step derivatization with the chiral reagent N-alpha-(5-fluoro-2-4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2), followed by separation of the diastereomers on a reversed-phase column, allowing detection levels as low as 5-10 picomoles. researchgate.net A variety of liquid chromatography methods coupled with detection techniques like tandem mass spectrometry (MS/MS), ultraviolet (UV), and fluorescence (FL) are utilized depending on the specific analytical need. semanticscholar.org
| Analytical Technique | Sample Treatment | Key Features | Detection Method | Reference |
|---|---|---|---|---|
| HILIC-LC-MS/MS | Protein precipitation (e.g., with acetonitrile) | Resolves enantiomers ((R)- and (S)-2-methylglutamate) without derivatization. Considered a "gold standard" for underivatized amino acids. | Mass Spectrometry (MS/MS) | researchgate.netnih.gov |
| HPLC with Chiral Derivatization | Derivatization with a chiral reagent (e.g., FDNP-Val-NH2) | Forms diastereomers that can be separated on standard reversed-phase columns. High sensitivity. | UV Absorption | researchgate.net |
| GC-MS | Derivatization to increase volatility | Allows for high-throughput stable-isotope dilution analysis. | Mass Spectrometry (MS) | researchgate.net |
| Ion Exclusion Chromatography | Centrifugation, solvent extraction | Suitable for separating organic acids from complex mixtures like urine. | UV or MS/MS | semanticscholar.org |
In Vitro and In Vivo Research Models
Synaptosomes, which are isolated and resealed nerve terminals, serve as a critical in vitro model for studying the direct effects of compounds on neurotransmitter uptake and release. nih.govnih.gov This model allows researchers to investigate presynaptic mechanisms in a controlled environment, free from the complexities of multisynaptic networks. The preparation of synaptosomes typically involves the homogenization of brain tissue (e.g., cerebral cortex) followed by differential centrifugation to isolate the nerve terminal fraction. nih.govnih.gov
In the context of this compound research, synaptosomes prepared from mouse cerebrums have been used to conduct neurotransmitter uptake and potassium-induced release assays. nih.gov For release studies, synaptosomes are incubated with the test compound, and then depolarization is induced using a high concentration of potassium chloride. nih.govnih.gov The amount of neurotransmitter released into the supernatant is then quantified. These assays can determine how this compound affects the release of key neurotransmitters like glutamate (B1630785). Furthermore, synaptosomes are utilized to probe metabolic pathways, such as the GABA shunt and the glutamate-glutamine cycle, providing insights into how the compound influences neurotransmitter metabolism at the presynaptic terminal. nih.gov
Primary cerebral cortical neuron cultures offer a valuable in vitro system for investigating the metabolic and neurochemical effects of compounds on specific neuronal populations. nih.govnih.gov These cultures are typically prepared from the neocortex of fetal mice or rats and can be maintained for extended periods, allowing for the study of both acute and long-term effects. nih.govresearchgate.net The culture medium often consists of a basal medium like Neurobasal, supplemented with components such as B27, GlutaMAX, and serum to support neuronal survival and development. researchgate.netmdpi.com
While direct metabolic studies involving this compound in these cultures are not extensively detailed in the provided literature, this model is ideally suited for such investigations. Researchers can introduce this compound into the culture medium and subsequently analyze cell lysates or the surrounding medium for changes in metabolite concentrations. nih.gov This approach allows for a detailed examination of how the compound is taken up, metabolized, and how it influences endogenous metabolic pathways within neurons. The analytical methods described in section 5.2.4, such as LC-MS/MS, would be employed to quantify these metabolic changes. Such studies can elucidate the compound's impact on neuronal bioenergetics, neurotransmitter synthesis, and potential neurotoxic or neuroprotective pathways. nih.gov
In vivo studies using wild-type mouse models are essential for understanding the systemic effects of a compound, integrating its metabolic and behavioral consequences at the whole-organism level. nih.gov Such models are used to assess how dietary components or administered compounds alter metabolic profiles in various tissues and influence behavior. nih.gov
In studies with 2-methylglutamate, wild-type mice were administered enantiomerically pure forms of the compound to assess their distinct effects. nih.gov Research has shown that the (R) and (S) enantiomers of 2-methylglutamate selectively impact brain metabolism and behavior in mice. nih.gov These studies typically involve administering the compound and then conducting a battery of behavioral tests to assess parameters such as motor activity, anxiety, and cognition. Following behavioral assessment, tissues are collected for metabolomic analysis to identify changes in key metabolic pathways related to energy, amino acid, and lipid metabolism. nih.govnih.gov This integrated approach is crucial for linking specific metabolic alterations induced by this compound to observable behavioral phenotypes.
| Enantiomer | Observed Impact in Wild-Type Mice | Area of Investigation |
|---|---|---|
| (R)-2-methylglutamate | Selective effects on brain metabolism and behavior | Neurotransmitter metabolism, Behavioral assays |
| (S)-2-methylglutamate | Selective effects on brain metabolism and behavior, distinct from the (R)-enantiomer | Neurotransmitter metabolism, Behavioral assays |
Escherichia coli serves as a powerful and genetically tractable prokaryotic model for studying fundamental biological processes, including membrane transport (permeation) and enzyme inhibition. nih.govnih.gov Its well-characterized genetics and biochemistry make it an ideal system for initial screening and mechanistic studies of potential enzyme inhibitors. nih.gov
E. coli has been instrumental in studying enzymes involved in peptidoglycan biosynthesis, a critical pathway for the bacterial cell wall and a target for antibacterial agents. nih.gov For instance, MurD and MurE ligases, which are involved in this pathway, have been targeted by inhibitors containing a D-glutamic acid moiety. nih.gov Researchers design and synthesize compounds and then test their ability to inhibit the purified E. coli enzymes, determining key parameters like IC₅₀ values. nih.gov Additionally, genetic models of E. coli, such as mutants auxotrophic for D-glutamate, have been used to identify and characterize genes responsible for the transport and metabolism of glutamic acid and its analogs. nih.gov These studies provide a framework for understanding how a compound like this compound might permeate the bacterial cell and interact with specific enzymatic targets.
Computational and Structural Biology Approaches
Computational and structural biology methods are indispensable tools for modern drug discovery and for understanding molecular interactions at an atomic level. nih.govasbmb.org These approaches allow for the rational design of novel molecules and the elucidation of their mechanisms of action before undertaking extensive laboratory synthesis and testing. nih.gov
In silico methods are used to design libraries of novel compounds based on a lead structure, such as glutamic acid. nih.govresearchgate.net Computational platforms can then predict various properties of these designed derivatives, including their physicochemical characteristics, pharmacokinetics, and potential toxicity. nih.gov Molecular docking and molecular dynamics simulations are key techniques used to model the interaction between a ligand (like a this compound derivative) and its protein target. nih.gov For example, docking studies can predict the binding mode of an inhibitor within the active site of an enzyme, as has been done for inhibitors of E. coli MurD ligase. nih.gov These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and specificity. nih.govnih.gov
Structural biology, primarily through X-ray crystallography, provides experimental, high-resolution 3D structures of molecules and protein-ligand complexes. researchgate.net The solid-state conformation of N-methyl-DL-glutamic acid, a related compound, was determined using single-crystal X-ray crystallography, revealing its zwitterionic form and the intricate network of intermolecular hydrogen bonds in the crystal lattice. researchgate.net Such structural data is invaluable for validating computational models and provides a precise blueprint for the structure-based design of more potent and selective molecules. nih.gov
Molecular Dynamics Simulations in Enzyme-Inhibitor Binding
Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the dynamic nature of enzyme-inhibitor interactions. frontiersin.orgyoutube.com While specific MD studies focusing exclusively on this compound are not extensively documented in publicly available research, the principles of this methodology are broadly applicable. MD simulations can model the behavior of the this compound racemate, comprising both (R)- and (S)-2-methylglutamate enantiomers, within the active site of a target enzyme. researchgate.netnih.gov
These simulations can predict the binding affinities and conformational changes of both the ligand and the enzyme over time. For instance, research on the enantiomers of 2-methylglutamate has shown that they are processed differently in biological systems. researchgate.netnih.gov The (S)-enantiomer is selectively converted to (S)-2-methylglutamine, while the (R)-enantiomer is not. researchgate.netnih.gov An MD simulation could potentially illuminate the structural basis for this stereoselectivity by revealing differences in how each enantiomer fits and interacts within an enzyme's active site.
Key parameters that can be analyzed from MD simulations include:
Binding Free Energy: Calculation of the free energy changes upon binding of each enantiomer to the enzyme, indicating the stability of the respective enzyme-inhibitor complexes.
Root Mean Square Deviation (RMSD): Tracking the positional changes of the protein and ligand atoms over the simulation to assess structural stability and conformational changes.
Hydrogen Bond Analysis: Identifying the specific hydrogen bonds formed between the inhibitor and enzyme residues, which are critical for binding affinity and specificity.
By simulating the behavior of both enantiomers, researchers can gain a deeper understanding of the stereospecific interactions that govern the biological activity of this compound.
Crystal Structure Analysis in Enzyme Complex Studies
X-ray crystallography provides high-resolution, three-dimensional structures of molecules, offering a static yet detailed snapshot of enzyme-inhibitor complexes. biologiachile.clstanford.edu This technique is invaluable for visualizing the precise binding mode of an inhibitor within the enzyme's active site and identifying the key molecular interactions.
A hypothetical crystal structure analysis of an enzyme complexed with one of the enantiomers of 2-methylglutamic acid would likely reveal:
The precise orientation of the inhibitor within the active site.
The coordination of the carboxylate and amino groups with active site residues and any metal cofactors.
Conformational changes in the enzyme induced by inhibitor binding.
Such structural data is critical for structure-based drug design, enabling the rational optimization of inhibitor potency and selectivity. The detailed knowledge of the binding pocket architecture allows for the design of new molecules with improved interactions with the target enzyme. avcr.cz
Future Directions and Emerging Research Areas for Dl 2 Methylglutamic Acid
Development as Pharmacological Agents and Imaging Probes
The potential for enantiomers of 2-methylglutamic acid (2-MeGlu) and its derivative, 2-methylglutamine (2-MeGln), to be developed as pharmacological agents and imaging probes is a significant area of emerging research. nih.govresearchgate.net Studies have shown that these compounds can selectively impact brain metabolism and behavior. nih.gov Methylation of neurotransmitter precursors has a history in drug development, such as with the creation of the antihypertensive α-methyldopa from L-DOPA. nih.govresearchgate.net
The (S)-2MeGlu enantiomer, in particular, shows promise as it is efficiently transported into the brain and synaptic vesicles (synaptosomes), where it is then released in a manner similar to the endogenous neurotransmitter L-glutamate. nih.govresearchgate.net This characteristic suggests its potential as a "false neurotransmitter" that could modulate the glutamate-glutamine cycle. nih.gov Given these properties, enantiomers of 2-MeGlu and 2-MeGln are considered promising candidates for development as pharmacological tools or as probes for imaging cells that produce or transport L-glutamine. nih.govresearchgate.net
Further Exploration of Stereoisomer-Specific Therapeutic Potential
The distinct biological activities of the (R)- and (S)-stereoisomers of 2-methylglutamic acid highlight the importance of stereochemistry in drug action and therapeutic potential. nih.govnih.gov The two enantiomers of a chiral drug can exhibit significant differences in their bioavailability, metabolism, potency, and selectivity for biological targets like receptors and enzymes. nih.gov
In the case of 2-MeGlu, the (S)-enantiomer is readily transported into brain synaptosomes and released upon membrane depolarization, mimicking endogenous L-glutamate. nih.gov Conversely, the (R)-enantiomer is transported less efficiently and is not released under the same conditions. nih.gov Furthermore, the conversion of 2-MeGlu to 2-MeGln by the enzyme glutamine synthetase is highly stereoselective, strongly favoring the (S)-enantiomer. nih.gov These differences underscore the necessity of studying each enantiomer individually to unlock their specific therapeutic applications. Future research will likely focus on isolating the effects of each stereoisomer to develop more targeted and effective therapeutic agents with potentially improved therapeutic indices and simpler pharmacokinetic profiles. nih.govnih.gov
Advanced Mechanistic Studies on Receptor and Enzyme Interactions
A deeper understanding of how DL-2-methylglutamic acid and its constituent stereoisomers interact with specific biological targets is crucial for their development as therapeutic agents. While each enantiomer of 2-MeGlu has shown limited activity across a panel of over 30 glutamate (B1630785) and GABA receptors, their interactions are distinct. nih.gov Advanced computational simulations and experimental techniques are needed to elucidate the precise mechanisms of binding and activation at these receptors. nih.gov
On the enzymatic front, studies have revealed a highly stereoselective interaction with human glutamine synthetase, which preferentially converts (S)-2MeGlu into (S)-2-methylglutamine. nih.govresearchgate.net In contrast, human glutaminase (B10826351) GLS1 can hydrolyze at least one enantiomer of 2-MeGln back to 2-MeGlu. nih.gov Investigating these enzyme-substrate relationships in greater detail will be vital. This includes exploring how these interactions affect metabolic pathways like the GABA shunt and the glutamate-glutamine cycle. nih.gov Such mechanistic studies will provide a more comprehensive grasp of their biological effects and guide the rational design of new drugs. nih.govnih.gov
Table 1: Summary of Stereoisomer-Specific Interactions
| Feature | (S)-2-Methylglutamic Acid | (R)-2-Methylglutamic Acid |
| Brain Transport | Efficiently transported into brain and synaptosomes nih.govresearchgate.net | Transported less efficiently into brain and synaptosomes nih.gov |
| Synaptic Release | Released by membrane depolarization, similar to L-Glu nih.govresearchgate.net | Not released by membrane depolarization nih.gov |
| Glutamine Synthetase (GS) Interaction | Avidly converted to (S)-2-methylglutamine nih.gov | Not a preferred substrate nih.gov |
| Receptor Activity | Limited activity across 30+ glutamate and GABA receptors nih.gov | Limited activity across 30+ glutamate and GABA receptors nih.gov |
Applications in Disease Modeling and Biomarker Discovery (e.g., Diabetes)
Metabolomics studies are increasingly identifying novel biomarkers that can predict the risk of complex metabolic diseases like type 2 diabetes (T2DM) long before clinical diagnosis. nih.govelsevierpure.com For instance, the metabolite 2-aminoadipic acid (2-AAA) has been strongly associated with an increased risk of developing diabetes, with elevated levels detected up to 12 years before the onset of the disease. nih.govelsevierpure.com This highlights a potential area of investigation for structurally related compounds like 2-methylglutamic acid.
Recent metabolomics research has also linked plasma levels of glutamic acid itself to diabetic complications such as diabetic retinopathy (DR). nih.govresearchgate.net One study found that plasma glutamic acid and glutamine were among the most distinctive metabolites indicating the presence of DR in patients with type 2 diabetes. researchgate.net Given that this compound is a derivative of glutamic acid, future research could explore its potential role as a biomarker for diabetes or its complications. Investigating its concentration in patient cohorts and its effect in animal models of diabetes, such as streptozotocin-induced diabetic mice, could reveal its utility in disease modeling and early detection. nih.govnih.gov
Integration of Multi-Omics Approaches in Metabolic Research
To gain a holistic understanding of the biological role of this compound, future research will need to integrate multi-omics data, including metabolomics, transcriptomics, proteomics, and genomics. nih.govmetwarebio.com This approach allows for a comprehensive view of the complex interactions across different molecular layers, from genes to proteins to metabolites. nih.govmetwarebio.com
Metabolomics occupies a unique position in these studies as metabolites are the downstream outputs of biological processes, reflecting the interplay of genetic and environmental factors. nih.gov By combining metabolomics data with other omics layers, researchers can move beyond simple correlations to uncover causal pathways and disease mechanisms. nih.govresearchgate.net For example, integrating metabolomic profiles with transcriptomic data can identify key regulatory pathways that connect gene expression with the metabolic effects of 2-methylglutamic acid. metwarebio.com This systems-level approach will be critical for elucidating its impact on metabolic networks, identifying potential therapeutic targets, and understanding its role in complex diseases. nih.govnih.gov
Q & A
Q. How is DL-2-Methylglutamic acid structurally characterized in metabolomic studies?
this compound (CAS 71-90-9, C₆H₁₁NO₄) is identified using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS). These methods differentiate it from isomers like DL-2-Hydroxybutyric acid by analyzing methyl group positioning and carboxylate functional groups . Standardized protocols involve spiking biological samples with analytical-grade reference material (≥99% purity) to confirm retention times and fragmentation patterns .
Q. What methods ensure high-purity synthesis of this compound for experimental use?
The compound is synthesized via asymmetric alkylation of glutamic acid derivatives, followed by chiral resolution. Purity is validated using thin-layer chromatography (TLC) and elemental analysis. The hemihydrate form (this compound hemihydrate) is commonly used to stabilize the compound, with batch-to-batch consistency verified through melting point analysis and infrared (FT-IR) spectroscopy .
Q. How is this compound detected in plant metabolomic pathways?
Targeted metabolomics workflows employ extraction solvents like methanol-water (80:20) to isolate the compound from plant tissues (e.g., Brachypodium distachyon). Quantification uses isotope dilution assays with deuterated internal standards, while untargeted studies rely on high-resolution MS/MS libraries to distinguish it from structurally similar metabolites like 2,6-Diaminopimelic acid .
Advanced Research Questions
Q. What experimental designs address this compound’s potential role in glutamate receptor modulation?
In vitro electrophysiological assays using patch-clamp techniques on neuronal cultures can assess its interaction with NMDA/AMPA receptors. Competitive binding studies require co-administration with radiolabeled glutamate (³H-glutamate) to measure receptor affinity. In vivo microdialysis in rodent models monitors extracellular concentration changes under neurostimulatory conditions, with data normalized to baseline neurotransmitter levels .
Q. How can contradictory data on this compound’s metabolic flux be resolved?
Discrepancies in flux analysis (e.g., conflicting reports of its catabolism via α-ketoglutarate dehydrogenase) require isotopic tracing with ¹³C-labeled this compound. Parallel experiments in knockout cell lines (e.g., IDH1-null) help isolate pathway-specific contributions. Computational modeling (e.g., constraint-based metabolic network analysis) further reconciles experimental and theoretical flux distributions .
Q. What strategies optimize chemical modifications of this compound for enzyme inhibition studies?
Derivatization focuses on the carboxyl and amino groups. For example, dimethyl esterification (e.g., DL-Glutamic Acid Dimethyl Ester Hydrochloride) enhances membrane permeability in cell-based assays. Structure-activity relationship (SAR) studies use molecular docking simulations (AutoDock Vina) to predict binding affinities with target enzymes like glutamine synthetase. Synthetic intermediates are validated via X-ray crystallography to confirm stereochemical integrity .
Notes on Methodological Rigor
- Cross-validation : Combine multiple analytical techniques (e.g., NMR for structural confirmation, LC-MS for quantification) to minimize false positives in metabolomic datasets .
- Batch consistency : Use certified reference materials (e.g., Sigma-Aldrich’s analytical standards) to ensure reproducibility in pharmacological assays .
- Ethical compliance : For multi-site studies, designate a principal investigator to oversee protocol harmonization and ethics approvals, as per standardized research frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
